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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the preclinical efficacy of (Z)-SU14813 in the context of sunitinib-

resistant gastrointestinal stromal tumors (GIST). Due to a lack of direct studies of (Z)-SU14813
in this specific setting, this guide draws comparisons with other tyrosine kinase inhibitors (TKIs)

based on their activity against known sunitinib-resistance mutations.

Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the

KIT receptor tyrosine kinase. While sunitinib is a standard second-line therapy for imatinib-

resistant GIST, acquired resistance to sunitinib, often through secondary mutations in the KIT

gene, presents a significant clinical challenge.[1][2] This guide evaluates the potential of (Z)-
SU14813, a multi-targeted TKI, as a therapeutic option in this resistant setting, and

benchmarks its preclinical profile against established and emerging therapies.

Kinase Inhibition Profile
(Z)-SU14813 is a potent inhibitor of multiple receptor tyrosine kinases, including KIT, VEGFRs,

and PDGFRβ.[3][4][5][6][7] Its inhibitory profile is similar to sunitinib, targeting key pathways

involved in GIST pathogenesis and angiogenesis.[6][7] The development of resistance to

sunitinib is frequently associated with the emergence of secondary mutations in the KIT

activation loop (A-loop), encoded by exons 17 and 18, and to a lesser extent, in the ATP-

binding pocket, encoded by exons 13 and 14.[2][3][8][9] Sunitinib is notably less effective

against mutations in the activation loop.[3][8]
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The following table summarizes the in vitro biochemical and cellular inhibitory activities of (Z)-
SU14813 and compares them with other TKIs that have been evaluated in sunitinib-resistant

GIST.
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Tyrosine Kinase

Inhibitor
Target Kinases

Biochemical

IC50 (nM)

Cellular IC50

(nM)

Activity against

Sunitinib-

Resistant

Mutations

(Z)-SU14813

KIT, VEGFR-1,

VEGFR-2,

PDGFRβ, FLT3

KIT: 15, VEGFR-

1: 2, VEGFR-2:

50, PDGFRβ:

4[4][5]

KIT: 11.2,

VEGFR-2: 5.2,

PDGFRβ: 9.9[4]

[5]

Data not

available for

specific sunitinib-

resistant

mutations.

Sunitinib

KIT, PDGFRs,

VEGFRs, FLT3,

RET

-

GIST cells with

secondary exon

13/14 mutations

show sensitivity.

Ineffective

against activation

loop mutations

(exon 17/18).[2]

[3][8][10]

Limited activity

against activation

loop mutations.

[3][8]

Regorafenib

KIT, PDGFR,

VEGFRs, TIE2,

FGFR, RAF

- -

Active against

some sunitinib-

resistant

secondary

mutations,

particularly those

in the activation

loop.[1][11][12]

[13]

Ripretinib KIT, PDGFRA - - Broad activity

against various

KIT mutations,

including those in

the activation

loop (exon

17/18) that

confer resistance
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to sunitinib.[10]

[14][15][16][17]

Avapritinib KIT, PDGFRA
KIT D816V:

0.27[18][19]

KIT

(autophosphoryla

tion): 4[18][19]

Potent activity

against activation

loop mutations,

including KIT

exon 17

mutations.[18]

[19][20][21][22]

[23]

Preclinical Efficacy in GIST Models
While no studies have directly evaluated (Z)-SU14813 in sunitinib-resistant GIST models, its

potent anti-tumor activity has been demonstrated in various xenograft models.[6][7] For

comparison, this section summarizes the preclinical efficacy of other TKIs in models of resistant

GIST.
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Tyrosine Kinase Inhibitor GIST Model Experimental Results

(Z)-SU14813

Various human tumor

xenografts (not specifically

GIST)

Showed broad and potent

antitumor activity, leading to

tumor regression, growth

arrest, or substantially reduced

growth.[6][7]

Regorafenib
Imatinib- and sunitinib-resistant

GIST models

Demonstrated significant

activity in preclinical models.[1]

[12]

Ripretinib Imatinib-resistant GIST models

Showed superior in vitro

activity compared to sunitinib

against imatinib-resistant

secondary KIT mutations.[15]

Avapritinib

Patient-derived xenograft

(PDX) of imatinib- and

sunitinib-resistant GIST (KIT

exon 11 and 17 mutations)

Led to disease stabilization at

10 mg/kg and tumor shrinkage

at 30 mg/kg, with better

responses than imatinib or

regorafenib.[20]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams

are provided.
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KIT Signaling Pathway in GIST and TKI Inhibition

GIST Cell

Downstream Signaling

TKI Inhibition

SCF
(Stem Cell Factor)

KIT Receptor
(Wild-Type or Mutant)

Ligand Binding
(in WT)

Phosphorylated KIT
(Constitutively Active)

Dimerization &
Autophosphorylation
(Ligand-independent

in mutant KIT)

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT-mTOR
Pathway

Cell Proliferation
Survival, Angiogenesis

Sunitinib

Inhibits ATP Binding
(less effective on A-loop mutants)

(Z)-SU14813

Inhibits ATP Binding
(presumed mechanism)

Regorafenib

Inhibits ATP Binding
(active on A-loop mutants)

Ripretinib

Switch-Control Inhibitor
(broad activity)

Avapritinib

Inhibits ATP Binding
(potent on A-loop mutants)
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In Vitro Efficacy Assessment of TKIs in GIST

Experimental Setup

In Vitro Assays

Data Analysis

GIST Cell Lines
(Sunitinib-Sensitive & -Resistant)

Treat with TKIs
((Z)-SU14813, Sunitinib, etc.)

at various concentrations

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Apoptosis Assay
(e.g., Annexin V, Caspase activity)

Kinase Phosphorylation Assay
(e.g., Western Blot for p-KIT)

Determine IC50 values Quantify Apoptosis Quantify Inhibition of
KIT Phosphorylation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and Safety of Regorafenib in Patients With Metastatic and/or Unresectable GI
Stromal Tumor After Failure of Imatinib and Sunitinib: A Multicenter Phase II Trial - PMC

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10752378?utm_src=pdf-body-img
https://www.benchchem.com/product/b10752378?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

2. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical
Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC
[pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. medchemexpress.com [medchemexpress.com]

5. aacrjournals.org [aacrjournals.org]

6. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic
and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

7. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent
antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

8. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-
3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC
[pmc.ncbi.nlm.nih.gov]

9. oncologypro.esmo.org [oncologypro.esmo.org]

10. Selection between sunitinib and ripretinib using mutation analysis for gastrointestinal
stromal tumor patients progressing on imatinib - PMC [pmc.ncbi.nlm.nih.gov]

11. ascopubs.org [ascopubs.org]

12. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy -
PMC [pmc.ncbi.nlm.nih.gov]

13. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in
imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

14. The INSIGHT study: a randomized, Phase III study of ripretinib versus sunitinib for
advanced gastrointestinal stromal tumor with KIT exon 11 + 17/18 mutations - PMC
[pmc.ncbi.nlm.nih.gov]

15. onclive.com [onclive.com]

16. m.youtube.com [m.youtube.com]

17. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of
Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

18. journals.viamedica.pl [journals.viamedica.pl]

19. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska |
Oncology in Clinical Practice [journals.viamedica.pl]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3675695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2651076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2651076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2651076/
https://aacrjournals.org/clincancerres/article/15/24/7510/75072/Resistance-to-Tyrosine-Kinase-Inhibitors-in
https://www.medchemexpress.com/SU14813.html
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://pubmed.ncbi.nlm.nih.gov/16891463/
https://pubmed.ncbi.nlm.nih.gov/16891463/
https://www.semanticscholar.org/paper/SU14813%3A-a-novel-multiple-receptor-tyrosine-kinase-Patyna-Laird/471bd2cbf2b4d33d05683c6f1c5fe46eb0932530
https://www.semanticscholar.org/paper/SU14813%3A-a-novel-multiple-receptor-tyrosine-kinase-Patyna-Laird/471bd2cbf2b4d33d05683c6f1c5fe46eb0932530
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783687/
https://oncologypro.esmo.org/publications/esmo-factsheets-on-biomarkers/kit-in-gastrointestinal-stromal-tumours-gist
https://pmc.ncbi.nlm.nih.gov/articles/PMC11535786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11535786/
https://ascopubs.org/doi/10.1200/JCO.2020.38.4_suppl.823
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6462042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6462042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11497949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11497949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11497949/
https://www.onclive.com/view/ripretinib-does-not-provide-superior-pfs-benefit-over-sunitinib-in-second-line-gist-but-shows-better-tolerability
https://m.youtube.com/watch?v=HZ4YYXOikDk
https://pmc.ncbi.nlm.nih.gov/articles/PMC9926989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9926989/
https://journals.viamedica.pl/oncology_in_clinical_practice/article/download/OCP.2023.0036/72408
https://journals.viamedica.pl/oncology_in_clinical_practice/article/view/OCP.2023.0036
https://journals.viamedica.pl/oncology_in_clinical_practice/article/view/OCP.2023.0036
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. cdn.amegroups.cn [cdn.amegroups.cn]

21. cdn.amegroups.cn [cdn.amegroups.cn]

22. Combination of Type I and II tyrosine kinase inhibitors—avapritinib and sunitinib—in
refractory gastrointestinal stromal tumor after failure to multi-line therapy: a case report -
PMC [pmc.ncbi.nlm.nih.gov]

23. ASCO – American Society of Clinical Oncology [asco.org]

To cite this document: BenchChem. [(Z)-SU14813 in Sunitinib-Resistant GIST: A
Comparative Analysis of Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10752378#z-su14813-efficacy-in-sunitinib-
resistant-gastrointestinal-stromal-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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